![molecular formula C20H29F B180680 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene CAS No. 114175-93-8](/img/structure/B180680.png)
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as Fluorocyclohexylbenzene and has a molecular formula of C18H25F.
Wirkmechanismus
The mechanism of action of 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene is not fully understood. However, studies have shown that this compound has the ability to interact with certain proteins and enzymes in the body, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene has potential anti-inflammatory and analgesic effects. It has also been shown to have potential neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene in lab experiments is its versatility. This compound can be used as a building block in the synthesis of other compounds and has potential applications in various areas of scientific research. However, its complex synthesis method and high cost may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic effects. Additionally, research on the synthesis of this compound and its derivatives may lead to the development of new materials with unique properties and applications in various areas of scientific research.
In conclusion, 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene is a promising compound with potential applications in various areas of scientific research. Its complex synthesis method and high cost may limit its use in certain experiments, but further research on its potential therapeutic effects and synthesis may lead to the development of new materials and treatments for various diseases.
Synthesemethoden
The synthesis of 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene is a complex process that involves several steps. The first step involves the preparation of 4-ethylcyclohexanone, which is then converted to 4-(4-ethylcyclohexyl)cyclohexanone. This intermediate is then converted to 1-[4-(4-ethylcyclohexyl)cyclohexyl]-4-fluorobenzene through a series of reactions involving Grignard reagents and halogens.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene has found applications in various areas of scientific research. It is used as a building block in the synthesis of other compounds and has potential applications in the field of materials science. This compound has also been studied for its potential use in organic electronics, where it can be used as a component in the fabrication of organic light-emitting diodes (OLEDs).
Eigenschaften
CAS-Nummer |
114175-93-8 |
---|---|
Produktname |
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene |
Molekularformel |
C20H29F |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
1-[4-(4-ethylcyclohexyl)cyclohexyl]-4-fluorobenzene |
InChI |
InChI=1S/C20H29F/c1-2-15-3-5-16(6-4-15)17-7-9-18(10-8-17)19-11-13-20(21)14-12-19/h11-18H,2-10H2,1H3 |
InChI-Schlüssel |
KSXLYSKMTFFAND-UHFFFAOYSA-N |
SMILES |
CCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)F |
Kanonische SMILES |
CCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.